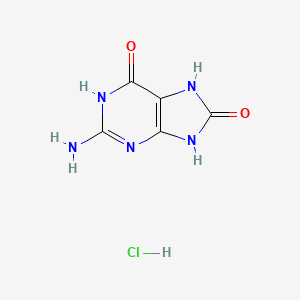
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3” is a chemical compound with the molecular formula C14H17NO4 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new thiadiazole analogues was designed and synthesized through cyclization of the corresponding opened hydrazinecarbothioamides . Another study reported the synthesis of a new Schiff base from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via spectroscopic tools (NMR, IR and mass spectra) and elemental analyses . The structure of a related compound, methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate (MTD), was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis and mass spectroscopy techniques .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, closely related to the compound of interest, have shown antitumor activities. The design and synthesis of these compounds suggest potential mechanisms of action against cancer cells, highlighting their significance in cancer research. One derivative was particularly noted for its activity and is under review for further studies by the National Cancer Institute (Andreani et al., 2006).
Synthesis and Crystal Structures
Research on the synthesis and crystal structures of derivatives, such as 1,5-Dioxaspiro[5.5]undecane-2,4-dione and its derivatives, reveals detailed insights into their chemical characteristics. These studies provide a foundation for understanding the molecular architecture and potential applications of these compounds in various scientific domains (Zeng et al., 2013).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves the condensation of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile-d3 in the presence of a catalyst and a deuterated solvent.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "β-methoxypropionitrile-d3", "catalyst", "deuterated solvent" ], "Reaction": [ "Dissolve 3,4,5-trimethoxybenzaldehyde in deuterated solvent", "Add β-methoxypropionitrile-d3 to the solution", "Add catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with deuterated solvent", "Dry the product under vacuum" ] } | |
CAS-Nummer |
1246833-90-8 |
Produktname |
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 |
Molekularformel |
C14H17NO4 |
Molekulargewicht |
266.311 |
IUPAC-Name |
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |
InChI-Schlüssel |
RMKSZKNEPFLURM-VVJDSYHOSA-N |
SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Synonyme |
3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3; 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



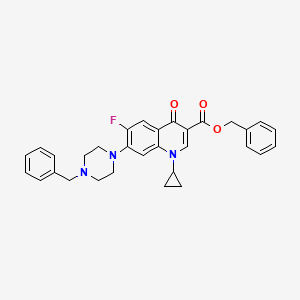
![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
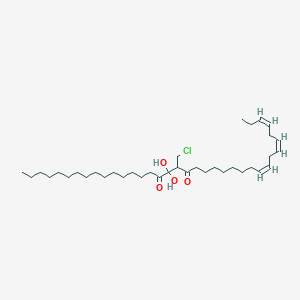
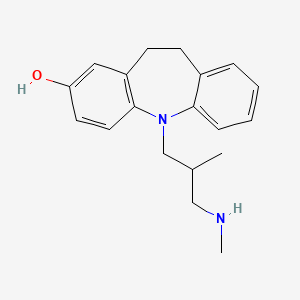
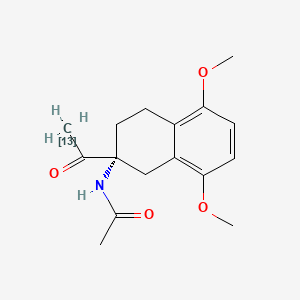

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)

